Roxithromycin Demonstrates Superior In Vivo Anti-Inflammatory Activity Compared to Azithromycin and Clarithromycin
In a standard carrageenan-induced paw edema model in rats, a prophylactic dose of roxithromycin (20 mg/kg) exhibited potent anti-inflammatory activity, suppressing edema to an extent nearly equal to the NSAID nimesulide. In contrast, both azithromycin and clarithromycin, at equivalent doses, demonstrated only slight anti-inflammatory effects in the same model [1].
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenan-induced paw edema suppression) |
|---|---|
| Target Compound Data | Roxithromycin: Suppression nearly equal to nimesulide (reference NSAID) |
| Comparator Or Baseline | Azithromycin: Slight effect; Clarithromycin: Slight effect |
| Quantified Difference | Roxithromycin exhibited significantly greater edema suppression than azithromycin and clarithromycin. |
| Conditions | Rat model, prophylactic dose of 20 mg/kg, carrageenan-induced paw edema. |
Why This Matters
For research and therapeutic applications targeting inflammation-driven pathologies (e.g., chronic respiratory diseases), roxithromycin offers a quantifiable advantage in immunomodulatory potency over its closest macrolide analogs.
- [1] Scaglione F, Rossoni G. Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin. J Antimicrob Chemother. 1998;41 Suppl B:47-50. View Source
